
7-Chloro-2-ethyl-3-sulfanylidene-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-Chloro-2-ethyl-3-sulfanylidene-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione” is a complex organic compound that belongs to the class of benzothiadiazines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “7-Chloro-2-ethyl-3-sulfanylidene-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione” typically involves multi-step organic reactions. Common starting materials might include chlorinated aromatic compounds and thiourea derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors, continuous flow systems, and stringent quality control measures. The process would be optimized for cost-efficiency, safety, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
“7-Chloro-2-ethyl-3-sulfanylidene-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione” can undergo various chemical reactions, including:
Oxidation: This reaction might involve the conversion of the sulfanylidene group to a sulfoxide or sulfone.
Reduction: Reduction reactions could target the chloro or ethyl groups, potentially leading to dechlorination or hydrogenation.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the chloro or ethyl positions.
Common Reagents and Conditions
Typical reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions would vary depending on the desired transformation but could include specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups at the chloro or ethyl positions.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique chemical properties.
Mecanismo De Acción
The mechanism of action for “7-Chloro-2-ethyl-3-sulfanylidene-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione” would depend on its specific application. In a medicinal context, it might interact with particular enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other benzothiadiazine derivatives, such as:
Chlorothiazide: A diuretic medication.
Hydrochlorothiazide: Another diuretic with a similar structure.
Propiedades
Número CAS |
143252-71-5 |
|---|---|
Fórmula molecular |
C9H9ClN2O2S2 |
Peso molecular |
276.8 g/mol |
Nombre IUPAC |
7-chloro-2-ethyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-3-thione |
InChI |
InChI=1S/C9H9ClN2O2S2/c1-2-12-9(15)11-7-4-3-6(10)5-8(7)16(12,13)14/h3-5H,2H2,1H3,(H,11,15) |
Clave InChI |
BKUGLZXZEBJEFZ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=S)NC2=C(S1(=O)=O)C=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


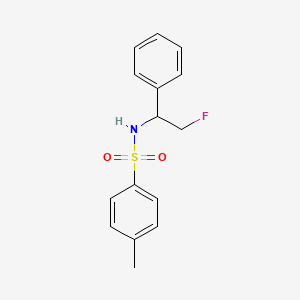
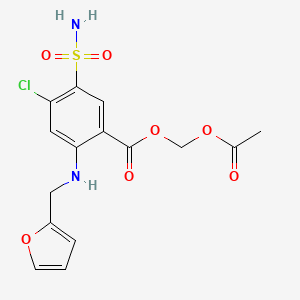
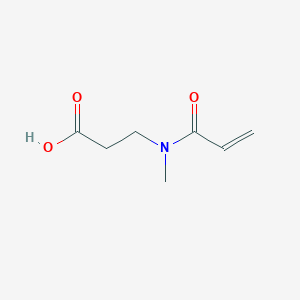
![2-[(Pentan-3-ylidene)amino]ethan-1-amine](/img/structure/B12542151.png)
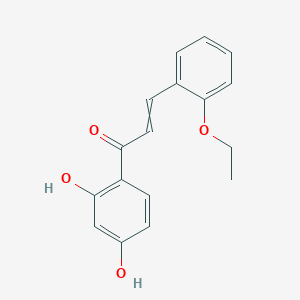
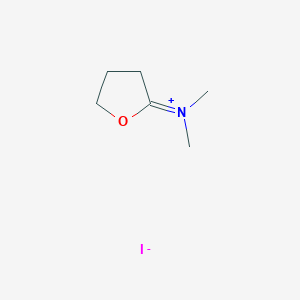

![[4-(Chloromethyl)phenyl]sulfuramidous acid](/img/structure/B12542167.png)
![Methanamine, N-[(4-chlorophenyl)methylene]-1-cyclohexylidene-](/img/structure/B12542178.png)

![Calcium, [(1S)-1-methyl-2,2-diphenylcycloprop-1-yl]bromo-](/img/structure/B12542198.png)
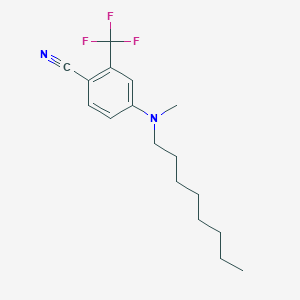

![2,3-Bis[(trimethylsilyl)oxy]propan-1-amine](/img/structure/B12542211.png)
